1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium
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Overview
Description
1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium is a compound known for its role as a protease inhibitor in biochemical research. It is particularly effective in inhibiting serine proteases, which are enzymes that play a crucial role in many biological processes.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium is widely used in scientific research due to its ability to inhibit serine proteases. Its applications include:
Biochemistry: Used as a protease inhibitor in various biochemical assays.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is a factor.
Chemistry: Utilized in synthetic chemistry for the preparation of complex molecules.
Mechanism of Action
The compound exerts its effects by binding to the active site of serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, effectively blocking its activity .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium can be compared with other protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF) and benzamidine. While PMSF is also a serine protease inhibitor, it differs in its chemical structure and reactivity. Benzamidine, on the other hand, is a reversible inhibitor, whereas this compound forms a covalent bond with the enzyme, leading to irreversible inhibition .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpiperazin-4-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZDJRLJTNJMBN-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC[NH2+]CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O3S+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428655 |
Source
|
Record name | 4-(2-Methoxy-5-methylbenzene-1-sulfonyl)piperazin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-67-1 |
Source
|
Record name | 4-(2-Methoxy-5-methylbenzene-1-sulfonyl)piperazin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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